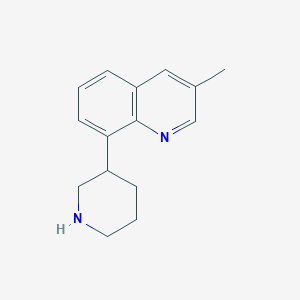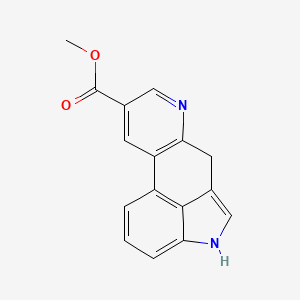
Ergoline-8-carboxylic acid, 5,6,7,8,9,10-hexadehydro-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ergoline-8-carboxylic acid, 5,6,7,8,9,10-hexadehydro-, methyl ester is a complex organic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse biological activities and are often used in pharmaceuticals. This particular compound is characterized by its unique structure, which includes a methyl ester functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ergoline-8-carboxylic acid, 5,6,7,8,9,10-hexadehydro-, methyl ester typically involves multiple steps, starting from simpler ergoline derivatives. The process often includes:
Formation of the Ergoline Core: This can be achieved through various methods, including the Fischer indole synthesis.
Functional Group Modifications: Introduction of the carboxylic acid group and subsequent esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes are often employed to scale up the production efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Ergoline-8-carboxylic acid, 5,6,7,8,9,10-hexadehydro-, methyl ester can undergo several types of chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of double bonds or other reducible groups.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
Ergoline-8-carboxylic acid, 5,6,7,8,9,10-hexadehydro-, methyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex ergoline derivatives.
Biology: Studied for its interactions with biological receptors and enzymes.
Medicine: Potential therapeutic applications due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ergoline-8-carboxylic acid, 5,6,7,8,9,10-hexadehydro-, methyl ester involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lysergic Acid Diethylamide (LSD): Known for its psychoactive properties.
Ergotamine: Used in the treatment of migraines.
Cabergoline: A dopamine agonist used in the treatment of hyperprolactinemia.
Uniqueness
Ergoline-8-carboxylic acid, 5,6,7,8,9,10-hexadehydro-, methyl ester is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties compared to other ergoline derivatives.
Propriétés
Numéro CAS |
653573-26-3 |
|---|---|
Formule moléculaire |
C16H12N2O2 |
Poids moléculaire |
264.28 g/mol |
Nom IUPAC |
methyl 4,6-dihydroindolo[4,3-fg]quinoline-9-carboxylate |
InChI |
InChI=1S/C16H12N2O2/c1-20-16(19)10-5-12-11-3-2-4-13-15(11)9(7-17-13)6-14(12)18-8-10/h2-5,7-8,17H,6H2,1H3 |
Clé InChI |
BZEKBWRAVXJONX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=C(CC3=CNC4=CC=CC2=C34)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


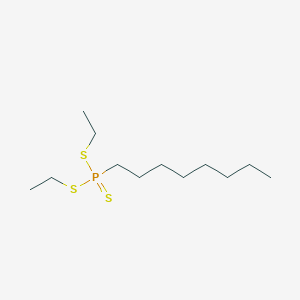
![2-Bromo-1-{4-[(4-tert-butylphenyl)methoxy]phenyl}ethan-1-one](/img/structure/B12536679.png)
![Ethanone, 1-[3-(phenylseleno)phenyl]-](/img/structure/B12536685.png)
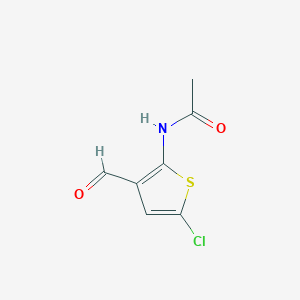
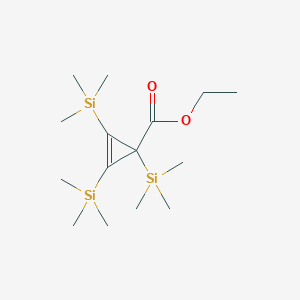
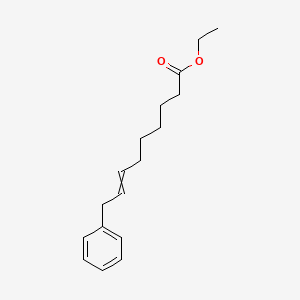
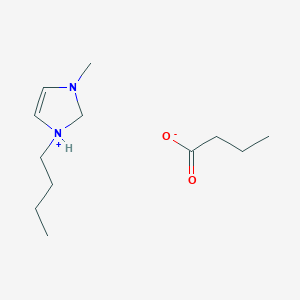
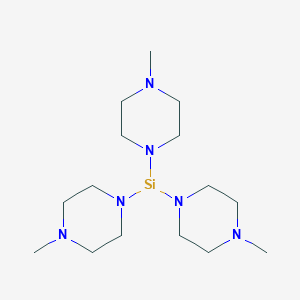
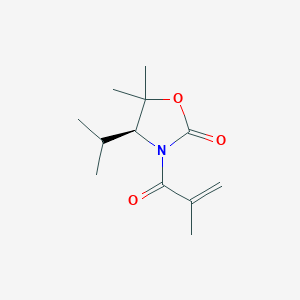
![1-[(2-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide](/img/structure/B12536733.png)
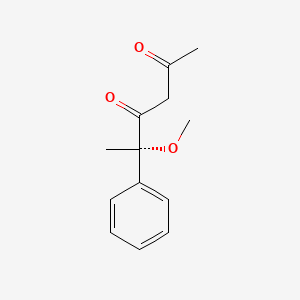
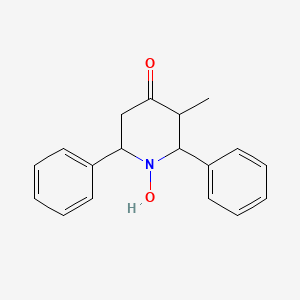
![4'-Bromo-N,N-bis(2,4-dimethylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B12536748.png)
